3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
This compound is a pyridazine derivative featuring two distinct substituents:
- A 2,5-dimethoxybenzenesulfonyl-piperazine group at position 3 of the pyridazine ring. This moiety introduces sulfonyl and electron-donating methoxy groups, likely influencing solubility and electronic interactions.
Structural studies of this compound and analogs likely employ crystallographic tools such as SHELX or WinGX for refinement and visualization .
Properties
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4S/c1-15-13-16(2)27(24-15)21-8-7-20(22-23-21)25-9-11-26(12-10-25)32(28,29)19-14-17(30-3)5-6-18(19)31-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXETDSNHRXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridazine core.
- A piperazine moiety substituted with a 2,5-dimethoxybenzenesulfonyl group.
- A 3,5-dimethyl-1H-pyrazole substituent.
This unique arrangement suggests potential interactions with various biological targets.
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, studies show that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under study may share these properties due to its structural similarities with known antitumor agents .
Antimicrobial Properties
Compounds containing piperazine and sulfonamide groups have been reported to possess antimicrobial activity. The sulfonamide moiety is particularly noted for its efficacy against a range of bacterial strains. Preliminary studies on related pyrazole derivatives suggest that the compound may exhibit similar antimicrobial effects, potentially acting through inhibition of bacterial folate synthesis .
Neuropharmacological Effects
The piperazine structure is often associated with neuroactive properties. Compounds in this class have been found to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound could have implications in treating neurological disorders or conditions such as anxiety and depression .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:
- Receptor Binding : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for cellular processes, including those involved in tumor growth or bacterial metabolism.
Case Studies
- Anticancer Studies : A study investigating the effects of similar pyridazine derivatives on cancer cell lines demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Testing : In vitro assays showed that related compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Neuropharmacology : Behavioral studies in rodent models showed that piperazine derivatives could reduce anxiety-like behaviors, indicating potential for development as anxiolytic agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Pyridazine Derivatives
Key Observations:
The 5-fluoro-2-pyrimidinyl group in introduces electronegativity, which may alter binding affinity in enzymatic pockets.
Steric and Binding Implications: The 3,5-dimethylpyrazole at position 6 (target compound and ) provides steric bulk, which could hinder rotation or interaction with hydrophobic pockets. In contrast, substitutes this group with a phenyl ring, increasing aromatic surface area.
Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability compared to methoxy-substituted derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
